molecular formula C14H18IN B14591613 2-(4-Iodophenyl)-2-azaspiro[4.4]nonane CAS No. 61343-33-7

2-(4-Iodophenyl)-2-azaspiro[4.4]nonane

Cat. No.: B14591613
CAS No.: 61343-33-7
M. Wt: 327.20 g/mol
InChI Key: RHBBOWBTLCPLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenyl)-2-azaspiro[4.4]nonane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an iodine atom on the phenyl ring and an azaspiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spiro[4.4]nonane system. One approach is to start with a suitable precursor that can undergo cyclization to form the spiro structure. For example, a common method involves the reaction of a phenyl iodide derivative with a suitable azaspiro precursor under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions that favor the formation of the desired spiro compound. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-2-azaspiro[4.4]nonane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azaspiro structure.

    Cyclization Reactions: The spiro structure allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.

Scientific Research Applications

2-(4-Iodophenyl)-2-azaspiro[4.4]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of spiro compounds with biological molecules.

    Industry: Used in the development of materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The iodine atom and the azaspiro structure allow the compound to interact with various enzymes and receptors, potentially altering their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane
  • 2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane
  • 2-(4-Fluorophenyl)-2-azaspiro[4.4]nonane

Uniqueness

The presence of the iodine atom in 2-(4-Iodophenyl)-2-azaspiro[4.4]nonane makes it unique compared to its bromine, chlorine, and fluorine counterparts. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly valuable in specific applications.

Properties

CAS No.

61343-33-7

Molecular Formula

C14H18IN

Molecular Weight

327.20 g/mol

IUPAC Name

2-(4-iodophenyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C14H18IN/c15-12-3-5-13(6-4-12)16-10-9-14(11-16)7-1-2-8-14/h3-6H,1-2,7-11H2

InChI Key

RHBBOWBTLCPLBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(C2)C3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.